Beta-Aminoglutarylalanine is typically synthesized through chemical processes rather than being isolated from natural sources. Its precursors include glutamic acid and alanine, which are both naturally occurring amino acids.
Beta-Aminoglutarylalanine can be classified as:
The synthesis of beta-Aminoglutarylalanine can be achieved through several methods, including:
The synthesis requires careful control of reaction conditions, including temperature, pH, and concentration of reactants. Typically, protecting groups are used for functional groups that should not react during the synthesis process.
Beta-Aminoglutarylalanine has a complex structure that includes:
The molecular formula for beta-Aminoglutarylalanine is C7H12N2O3, indicating it contains seven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms.
Beta-Aminoglutarylalanine can participate in various chemical reactions typical of amino acids:
The reactivity of beta-Aminoglutarylalanine is influenced by its functional groups. The amino group can act as a nucleophile in substitution reactions, while the carboxylic acid group can undergo esterification or amidation reactions.
The mechanism of action for beta-Aminoglutarylalanine primarily involves its role as a substrate in enzymatic reactions within metabolic pathways. For instance:
Research indicates that compounds similar to beta-Aminoglutarylalanine may influence metabolic processes related to energy production and biosynthesis in cells.
Spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize the molecular structure and purity of beta-Aminoglutarylalanine.
Beta-Aminoglutarylalanine has potential applications in various fields:
β-Alanine (3-aminopropanoic acid) is a non-proteinogenic β-amino acid characterized by the positioning of its amine group at the β-carbon relative to the carboxyl group. This contrasts with α-amino acids (e.g., alanine), where the amine group resides on the α-carbon adjacent to the carboxylate. This structural distinction confers unique physicochemical properties: β-alanine lacks a chiral center due to symmetry at the β-carbon and exhibits a higher pKa (~10.5) for its carboxyl group compared to α-amino acids, resulting in a zwitterionic state at physiological pH. Its extended molecular conformation influences intermolecular interactions, particularly in dipeptides like carnosine (β-alanyl-L-histidine), where it enhances proton buffering capacity in muscle and neural tissues [1] [6].
Table 1: Key Structural Properties of β-Alanine vs. α-Alanine
Property | β-Alanine | α-Alanine |
---|---|---|
Amine Group Position | β-carbon (C3) | α-carbon (C2) |
Chirality | Achiral | Chiral (L/D enantiomers) |
pKa (Carboxyl Group) | ~3.6 | ~2.3 |
pKa (Amine Group) | ~10.5 | ~9.9 |
Biological Role | Carnosine synthesis, CoA precursor | Protein synthesis, metabolism |
β-Alanine exists as a constitutional isomer of α-alanine and shares isobaric status with other C₃H₇NO₂ compounds (e.g., 2,3-diaminopropionic acid). Its tautomeric stability favors the fully protonated form under biological conditions, distinguishing it from isomeric species that may participate in divergent biochemical pathways [1] [8].
β-Alanine biosynthesis occurs through evolutionarily conserved pathways, primarily via uracil degradation and polyamine metabolism:
Table 2: Primary Biosynthetic Pathways for β-Alanine
Pathway | Key Intermediates | Enzymes Involved | Organisms |
---|---|---|---|
Uracil Degradation | Uracil → Dihydrouracil → N-carbamoyl-β-alanine | Dihydropyrimidine dehydrogenase, β-ureidopropionase | Plants, bacteria |
Polyamine Catabolism | Spermine → 1,3-diaminopropane → 3-aminopropanal | Polyamine oxidase, diamine oxidase, aldehyde dehydrogenase | Plants, yeast, bacteria |
Aspartate Decarboxylation | L-Aspartate → β-alanine + CO₂ | L-aspartate-α-decarboxylase (PanD or PLP-dependent) | Bacteria, archaea |
Propionate Metabolism | Propionyl-CoA → acrylyl-CoA → 3-hydroxypropionate | Acyl-CoA dehydrogenase, hydratase, transaminase | Plants, some bacteria |
Metabolomic studies in Acinetobacter baylyi ΔpanD mutants confirm compensatory flux through the polyamine pathway when aspartate decarboxylation is disrupted, evidenced by 3AP accumulation [3] [10].
Enzymes governing β-alanine synthesis exhibit complex regulatory mechanisms:
PLP-Dependent ADCs: Archaeal enzymes (e.g., MJ0050) use PLP to stabilize the α-carbanion intermediate during decarboxylation. Methanocaldococcus jannaschii ADC has a Kₘ of 0.80 mM for aspartate and specific activity of 0.09 μmol·min⁻¹·mg⁻¹ at 70°C [4].
Aminotransferases: Plant β-alanine aminotransferases (e.g., from Phaseolus vulgaris) catalyze reversible transamination between β-alanine and pyruvate, yielding malonate semialdehyde and alanine. These enzymes regulate β-alanine pools during stress responses and ethylene biosynthesis [8].
Aldehyde Dehydrogenases (ALDHs): NAD(P)⁺-dependent ALDHs (e.g., ALD2/3 in yeast, AtALDH10A8 in Arabidopsis) oxidize 3-aminopropanal to β-alanine with Kₘ values ranging from 0.1–1.0 mM. Their induction under hypoxia or polyamine stress modulates flux through the polyamine pathway [3] [8].
Table 3: Characterized Enzymes in β-Alanine Biosynthesis
Enzyme Class | Representative Enzyme | Cofactor | Key Properties | Reference Organism |
---|---|---|---|---|
Pyruvoyl-Dependent ADC | PanD | Pyruvoyl group | Substrate inhibition >40 g/L aspartate; kₘ ~2.5 mM | Corynebacterium glutamicum |
PLP-Dependent ADC | MJ0050 | Pyridoxal 5'-phosphate | Kₘ 0.80 mM aspartate; thermostable | Methanocaldococcus jannaschii |
β-Alanine Aminotransferase | AspC homologs | Pyridoxal 5'-phosphate | Reversible; Kₘ ~0.8 mM β-alanine | Phaseolus vulgaris |
Aldehyde Dehydrogenase | AtALDH10A8 | NAD⁺ | Kₘ 0.1–0.5 mM 3-aminopropanal; stress-inducible | Arabidopsis thaliana |
Engineering efforts have enhanced ADC efficiency. For example, cellulosome assembly of Bacillus subtilis PanD with aspartate aminotransferase (AspC) in Escherichia coli improved β-alanine titer 36-fold via substrate channeling [9]. Similarly, in vivo complementation of E. coli ΔpanD with archaeal MJ0050 confirmed its bifunctional decarboxylase activity [4].
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